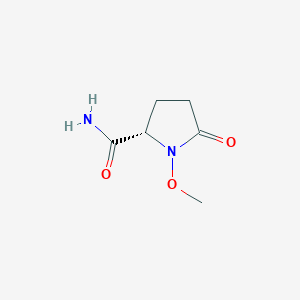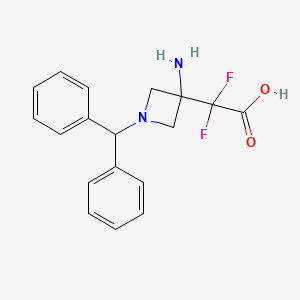![molecular formula C9H4F2N2O B12863421 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve high yields and short reaction times . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like copper ferrite nanocomposites . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole core, also display diverse biological activities and are used in various scientific applications.
Uniqueness: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C9H4F2N2O |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H |
Clave InChI |
OUEZAQOKNSLHJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)C#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)



![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)



![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
